![molecular formula C20H15N3O2S B1229999 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione](/img/structure/B1229999.png)
4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione is a member of isoquinolines.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Isoquinoline derivatives, including compounds structurally related to 4-[(2-Methylanilino)methylidene]-2-(2-thiazolyl)isoquinoline-1,3-dione, have been synthesized through various chemical reactions. For example, Mahmoud et al. (2015) synthesized a series of isoquinoline derivatives using different amines and hydrazides, demonstrating the compound's versatility in forming various chemical derivatives (Mahmoud et al., 2015). Yuan et al. (2016) developed an efficient synthesis method for isoquinoline-1,3(2H,4H)-diones, indicating potential for varied applications (Yuan et al., 2016).
Chemosensor Development
Compounds in the isoquinoline-1,3-dione family have been utilized in creating chemosensors. Tolpygin et al. (2012) synthesized new derivatives with high selectivity in anion determination (Tolpygin et al., 2012). Similarly, Zhang et al. (2020) developed efficient reversible colorimetric and fluorescent chemosensors using related naphthalimide derivatives (Zhang et al., 2020).
Structural and Reactivity Studies
Research has also focused on the structural analysis and reactivity of isoquinoline-1,3-dione derivatives. Benati et al. (1992) examined the reaction of aryl azides with indanediones, forming hydroxytriazolines and further converting to isoquinoline-1,3-diones (Benati et al., 1992). Mittendorf et al. (2020) described a novel ring expansion of related compounds, showcasing the structural versatility of these molecules (Mittendorf et al., 2020).
Pharmaceutical Research
In the pharmaceutical field, related isoquinoline derivatives have been investigated for various therapeutic applications. Snow et al. (2002) identified an imidazo[4,5-h]isoquinolin-9-one as a potent inhibitor in kinase research, highlighting the potential medicinal value of these compounds (Snow et al., 2002).
Propiedades
Fórmula molecular |
C20H15N3O2S |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-hydroxy-4-[(2-methylphenyl)iminomethyl]-2-(1,3-thiazol-2-yl)isoquinolin-1-one |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-2-5-9-17(13)22-12-16-14-7-3-4-8-15(14)18(24)23(19(16)25)20-21-10-11-26-20/h2-12,25H,1H3 |
Clave InChI |
DKVBARQUPKDEGK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N=CC2=C(N(C(=O)C3=CC=CC=C32)C4=NC=CS4)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-(2-ethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B1229916.png)
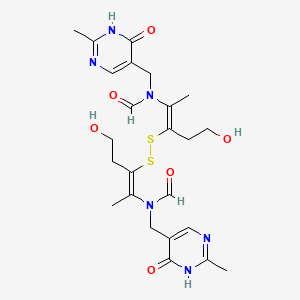
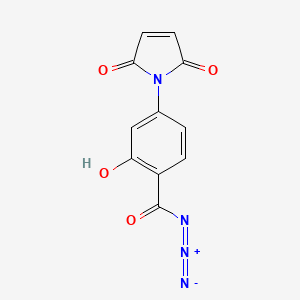
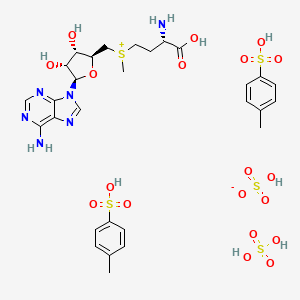
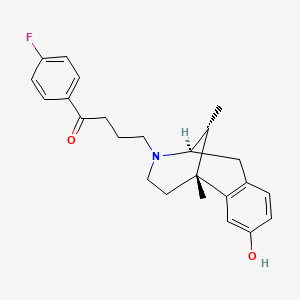
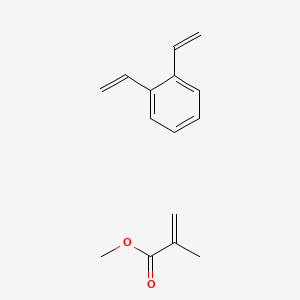
![But-2-enedioic acid;[4-(3-phenylpropyl)piperazin-1-yl]-(2-pyridin-3-yl-1,3-thiazolidin-4-yl)methanone](/img/structure/B1229931.png)
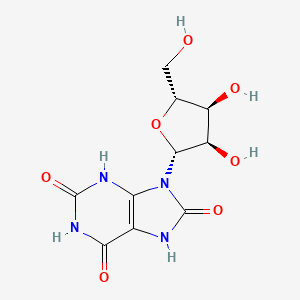


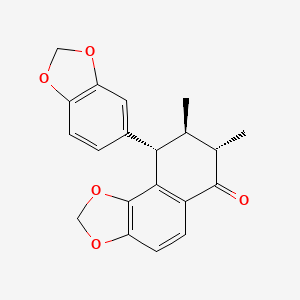
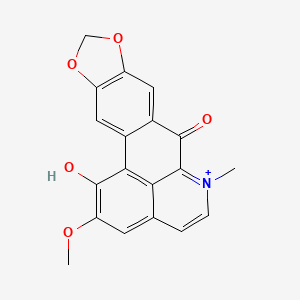

![(7S,9S)-9-acetyl-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1229940.png)